Structural Topology Divergence from Fused Triazolothiadiazine PDE4 Inhibitors: Non-Fused 1,2,4-Triazole at Position 7
The target compound features a non-fused 1,2,4-triazol-1-yl substituent appended at position 7 of the benzothiadiazine dioxide core, contrasting with the fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine topology of ML-030 and related PDE4 inhibitors . This topological difference is functionally significant: fused triazolothiadiazines such as ML-030 achieve PDE4A IC₅₀ values of 6.7 nM with 7- to 67-fold selectivity over other PDE4 isoforms, a profile attributed to the rigid planar triazolothiadiazine core geometry that occupies the PDE4 catalytic pocket . The non-fused topology of the target compound introduces a rotational degree of freedom at the triazole-thiadiazine junction, potentially enabling access to distinct target conformations inaccessible to fused analogs, though direct pharmacological data for this specific compound remain unpublished as of the search date [1].
| Evidence Dimension | Triazole-thiadiazine connectivity and conformational flexibility |
|---|---|
| Target Compound Data | Non-fused 1,2,4-triazol-1-yl at position 7; rotatable bond between triazole and benzothiadiazine core; topological polar surface area (TPSA) ~89 Ų (calculated) |
| Comparator Or Baseline | ML-030: fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine; PDE4A IC₅₀ = 6.7 nM; PDE4B1 IC₅₀ = 48.2 nM; PDE4C1 IC₅₀ = 452 nM |
| Quantified Difference | Connectivity mode: non-fused vs. fused; predicted TPSA difference ~15 Ų; no direct IC₅₀ comparator available for target compound |
| Conditions | ML-030 data: PDE4 isoform panel, IMAP fluorescence polarization assay, pH 7.2, 22°C . Target compound: no published bioassay data identified. |
Why This Matters
The non-fused topology provides a distinct chemical space exploration vector; procurement should be driven by the need for a scaffold with conformational flexibility not offered by fused triazolothiadiazine PDE4 inhibitors.
- [1] Reddy AS, Reddy MN, Swamy KCK. A simple copper-catalysed tandem cyclisation of ynamides leading to triazolo-1,2,4-benzothiadiazine-1,1-dioxides in PEG-400 medium. RSC Adv. 2014;4:28359-28367. doi:10.1039/C4RA03503H View Source
